NCDC

Description

Structure

3D Structure

Properties

IUPAC Name |

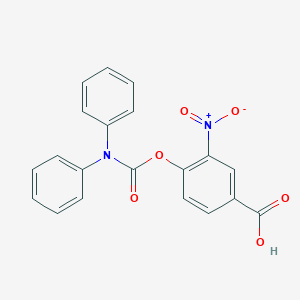

4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYDAFUTZRAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147200 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-88-4 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

From Humble Beginnings to a Public Health Powerhouse: The History and Technical Evolution of the Nigeria Centre for Disease Control

Abuja, Nigeria - The Nigeria Centre for Disease Control (NCDC) stands as a testament to Nigeria's commitment to strengthening its public health infrastructure. Established in 2011, the agency has rapidly evolved from a collection of disparate units into a formidable force against infectious diseases, culminating in its legal establishment through the this compound Act of 2018. This in-depth guide explores the history, organizational structure, and key technical milestones of the this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey and operational framework.

The impetus for a national public health institute grew out of Nigeria's experiences with significant disease outbreaks, including the yellow fever epidemic of 1986-1987 and the extensive meningococcal meningitis epidemic of 1996.[1] The need for a centralized, technically proficient agency to prevent, detect, and respond to public health emergencies became increasingly apparent. In 2007, the 51st National Council on Health endorsed the proposal for the establishment of the this compound, modeled after the United States Centers for Disease Control and Prevention.[1]

The initial structure of the this compound was formed by integrating the Epidemiology Division, the Avian Influenza Project, and the Nigeria Field Epidemiology and Laboratory Training Program (NFELTP) from the Federal Ministry of Health.[1] This integration laid the groundwork for a multidisciplinary approach to disease control. The formal establishment of the this compound was solidified with the approval of a bill by the Federal Executive Council on March 15, 2017, which was subsequently passed by the 8th National Assembly and signed into law in 2018.[1] This Act gave the this compound the legal mandate to lead the prevention, detection, and control of communicable diseases in Nigeria.[1]

Organizational and Operational Framework

The this compound's mandate is actualized through a strategic and coordinated approach. The agency serves as Nigeria's International Health Regulations National Focal Point and is a member of the International Association of National Public Health Institutes.[1] Its activities are guided by strategic and implementation plans, such as the 2017–2021 plan, which outlines a framework for achieving its objectives.[1]

A cornerstone of the this compound's success has been its collaboration with international partners. The U.S. Centers for Disease Control and Prevention (CDC) established an office in Nigeria in 2001 and has worked closely with the Nigerian government to combat HIV, tuberculosis, malaria, and vaccine-preventable diseases, while also strengthening laboratory, surveillance, and workforce capacity.[2][3] This partnership has been instrumental in enhancing Nigeria's public health emergency response capabilities.

Surveillance and Data-Driven Response

A critical component of the this compound's strategy is the Integrated Disease Surveillance and Response (IDSR) system. Adopted by Nigeria in 2000, the IDSR strategy aims to integrate and streamline disease surveillance activities to ensure the timely flow of reliable data for action.[4][5][6] The goal is to foster a two-way flow of information from local to national levels and back, enabling rapid detection and response to outbreaks.[6]

Recognizing the limitations of traditional paper-based reporting, the this compound has embraced technological advancements to enhance its surveillance capabilities. The introduction of electronic surveillance (e-Surve) utilizes smartphones for real-time data collection and reporting by Local Government Area Disease Surveillance and Notification Officers (DSNOs).[7] This innovation has significantly improved the accuracy and timeliness of surveillance data, allowing for a more proactive rather than reactive approach to disease outbreaks.[7] The implementation of eIDSR in Northeast Nigeria, for instance, led to a 117% increase in the number of health facilities reporting and improved the completeness and timeliness of reports.[8]

The logical workflow for the Integrated Disease Surveillance and Response (IDSR) system in Nigeria, from the community level to the national level, is depicted below.

Caption: IDSR Data Flow in Nigeria.

Responding to Outbreaks: A Multifaceted Approach

The this compound has been at the forefront of Nigeria's response to numerous disease outbreaks. The agency's approach is characterized by a "One Health" strategy, which integrates human, animal, and environmental health surveillance.[9] In response to outbreaks like Lassa fever, the this compound deploys National Rapid Response Teams to affected states.[9]

The response to the COVID-19 pandemic highlighted the significant progress made by the this compound. Leveraging prior investments from the U.S. President's Emergency Plan for AIDS Relief (PEPFAR), Nigeria was able to repurpose laboratories for COVID-19 testing, expanding its network from three to over 150 labs across the country.[10] The Field Epidemiology Training Program (FETP) was utilized to train over 200 frontline responders in public health emergency management.[10]

The workflow for a typical outbreak response by the this compound, from initial detection to the implementation of control measures, is illustrated in the diagram below.

Caption: this compound Outbreak Response Workflow.

Looking to the Future

The Nigeria Centre for Disease Control continues to evolve, strengthening its capacity to protect the health of Nigerians. The agency is focused on enhancing its organizational structure, developing its human and material resources, and expanding its collaborations with national and international partners. By embracing data-driven strategies, innovative technologies, and a "One Health" approach, the this compound is well-positioned to address the emerging and re-emerging infectious disease threats of the 21st century.

References

- 1. Nigeria Centre for Disease Control - Wikiwand [wikiwand.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. An overview of disease surveillance and notification system in Nigeria and the roles of clinicians in disease outbreak prevention and control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. nas.org.ng [nas.org.ng]

- 7. How e-Surveillance strengthens health systems in Nigeria | WHO | Regional Office for Africa [afro.who.int]

- 8. This compound.gov.ng [this compound.gov.ng]

- 9. premiumtimesng.com [premiumtimesng.com]

- 10. youtube.com [youtube.com]

A Technical Guide for Researchers on the Mandate and Strategic Plan of the Nigeria Centre for Disease Control and Prevention (NCDC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the Nigeria Centre for Disease Control and Prevention's (NCDC) mandate, strategic priorities, and operational frameworks relevant to the research community. It is designed to assist researchers, scientists, and drug development professionals in aligning their work with the this compound's public health goals, accessing relevant data, and identifying opportunities for collaboration.

This compound's Core Mandate and Strategic Vision

The Nigeria Centre for Disease Control and Prevention is the country's national public health institute. Its core mandate is to lead the prevention, detection, and control of communicable diseases. The this compound's vision is for a healthier and safer Nigeria through the prevention and control of diseases of public health importance.[1]

The this compound's operations are guided by a five-year strategic plan. The current plan for 2023-2027, themed "Vision to Action," outlines the agency's commitment to strengthening Nigeria's health security.[2][3][4] This strategy is built upon the lessons learned from previous years, including the COVID-19 pandemic, and aims to leverage infrastructural gains and enhance stakeholder engagement.[5]

The strategic plan is aligned with the Nigerian government's broader health agenda and includes a significant focus on digital transformation and high-quality public health informatics.[2][4]

Quantitative Data on Disease Burden and Agency Activities

The this compound regularly collects and disseminates data on priority diseases. While the most recent comprehensive annual reports for 2021-2023 are not publicly available, data from previous years and specific disease reports offer valuable insights for researchers.

Table 1: Selected Disease Outbreak Statistics

| Disease | Year | Suspected Cases | Confirmed Cases | Deaths | Case Fatality Rate (CFR) | Affected States/LGAs | Data Source |

| Lassa Fever | 2018 | 1,893 | 423 | 106 | 25.1% | Not Specified | This compound Publications |

| Lassa Fever | 2025 (as of Sept 14) | Not Specified | 906 | 168 | 18.5% | 21 States, 106 LGAs | News Reports citing this compound |

| Lassa Fever | 2025 (as of July 20) | Not Specified | 822 | 155 | 18.9% | 21 States, 105 LGAs | News Reports citing this compound |

| Cholera | 2025 (as of April 20) | 1,307 | Not Specified | 34 | 2.6% | 30 States, 98 LGAs | News Reports citing this compound |

| Mpox (Monkeypox) | 2024 | Not Specified | 189 | Not Specified | Not Specified | Nationwide | WHO/NCDC Report |

| Mpox (Monkeypox) | 2025 (as of Oct 19) | Not Specified | 389 | 6 | Not Specified | 35 States and FCT | WHO/NCDC Report |

Note: Data for 2025 is provisional and subject to change.

Table 2: Antimicrobial Resistance (AMR) Surveillance Data (2023)

| Priority Pathogen | Most Common Specimen Source | Key Resistance Finding |

| E. coli | Urine (46% of all isolates) | High resistance to multiple antibiotics |

| Klebsiella species | Not Specified | High resistance to multiple antibiotics |

| S. aureus | Not Specified | High resistance to multiple antibiotics |

| Pseudomonas species | Not Specified | High resistance to multiple antibiotics |

| Acinetobacter species | Not Specified | High resistance to multiple antibiotics |

| Enterococcus species | Not Specified | High resistance to multiple antibiotics |

| Salmonella enterica | Blood | High resistance to multiple antibiotics |

Source: National Antimicrobial Surveillance Network (NARS-Net) Annual Report, 2023.[6]

Experimental Protocols and Methodologies

The this compound and its network of public health laboratories employ standardized protocols for disease diagnosis and surveillance. These protocols are crucial for ensuring data quality and comparability across the country.

Lassa Fever Case Management and Diagnosis

The "National Guideline for Lassa Fever Case Management" provides a framework for the clinical and laboratory diagnosis of Lassa fever.

Case Definitions:

-

Suspected Case: A patient with a fever of 3-21 days with a temperature of 38°C or more, accompanied by one or more of the following: vomiting, diarrhea, sore throat, muscle pain, generalized body weakness, abnormal bleeding, or abdominal pain.[7]

-

Confirmed Case: A suspected case with laboratory confirmation through:

-

Detection of Lassa virus RNA by reverse transcription-polymerase chain reaction (RT-PCR).[7]

-

Isolation of Lassa virus in cell culture.[7]

-

A four-fold or greater rise in Lassa virus-specific IgG antibody titers between acute and convalescent-phase serum specimens.[7]

-

Detection of Lassa virus antigen by immunoassay.[7]

-

Detection of Lassa virus IgM antibody.[7]

-

Laboratory Diagnosis:

The primary method for the laboratory diagnosis of Lassa fever is the detection of viral RNA using RT-PCR.[7] Serological assays to detect IgM and IgG antibodies are also used, particularly in later stages of the illness. All samples from suspected Lassa fever cases are treated as highly infectious and must be handled in a Biosafety Level 3 or 4 laboratory.[7]

Antimicrobial Resistance (AMR) Surveillance

The "Guideline for Antimicrobial Resistance Laboratory Surveillance" outlines the framework for AMR surveillance in Nigeria.

Priority Pathogens for Surveillance:

-

Escherichia coli

-

Klebsiella pneumoniae

-

Acinetobacter baumannii

-

Staphylococcus aureus

-

Streptococcus pneumoniae

-

Salmonella spp.

-

Shigella spp.

-

Neisseria gonorrhoeae

Specimen Collection and Processing:

The guideline specifies priority specimens for surveillance, including blood for bloodstream infections, urine for urinary tract infections, stool for diarrheal diseases, and genital swabs for sexually transmitted infections. Standardized operating procedures (SOPs) are to be used for specimen collection, transport, and processing to ensure the quality of laboratory results.[8]

Antimicrobial Susceptibility Testing (AST):

Participating laboratories are expected to perform AST using standardized methods, such as disk diffusion or broth microdilution, in accordance with international guidelines like those from the Clinical and Laboratory Standards Institute (CLSI).[8]

Molecular Diagnostics for SARS-CoV-2

During the COVID-19 pandemic, the this compound rapidly expanded its molecular diagnostic capabilities. The standard method for the detection of SARS-CoV-2 is RT-PCR.

Laboratory Workflow for SARS-CoV-2 Testing:

-

Sample Collection: Nasopharyngeal and oropharyngeal swabs are collected and placed in a viral transport medium.[9]

-

Sample Inactivation: Samples are inactivated in a biosafety cabinet using a lysis buffer to render the virus non-infectious.[9]

-

RNA Extraction: Viral RNA is extracted from the inactivated sample using a commercial RNA isolation kit.[9]

-

RT-PCR: The extracted RNA is then used as a template in a real-time RT-PCR assay to detect the presence of SARS-CoV-2 genetic material.[9]

-

Result Interpretation: The results of the RT-PCR assay are interpreted to determine if the sample is positive or negative for SARS-CoV-2.

Signaling Pathways and Workflows

The this compound's operations are guided by well-defined workflows and logical relationships that ensure a coordinated and effective public health response.

Integrated Disease Surveillance and Response (IDSR) Data Flow

The IDSR system is the backbone of Nigeria's public health surveillance. It facilitates the timely detection and response to priority diseases.

References

- 1. This compound.gov.ng [this compound.gov.ng]

- 2. nairametrics.com [nairametrics.com]

- 3. FG launches five year Strategy and Implementation Plan 2023-2027 to tackle emerging diseases - LISDEL [lisdel.org]

- 4. nannews.ng [nannews.ng]

- 5. This compound.in [this compound.in]

- 6. This compound.mohfw.gov.in [this compound.mohfw.gov.in]

- 7. This compound.gov.ng [this compound.gov.ng]

- 8. This compound.gov.ng [this compound.gov.ng]

- 9. indexmedicus.afro.who.int [indexmedicus.afro.who.int]

An In-depth Guide to the Organizational Core of India's National Centre for Disease Control

For Immediate Release

NEW DELHI, India – A comprehensive technical guide detailing the organizational structure and core functions of the National Centre for Disease Control (NCDC), India, has been compiled to serve as a vital resource for researchers, scientists, and professionals in the field of drug development. This document outlines the hierarchical framework of the this compound, its various divisions, and the intricate workflows that enable its mandate of disease surveillance, outbreak investigation, and control.

The this compound, an institute under the administrative control of the Directorate General of Health Services, Ministry of Health and Family Welfare, Government of India, serves as the nation's premier agency for the prevention and control of communicable diseases.[1][2][3][4] Its headquarters are located in Delhi, with a network of eight branches across the country in Alwar, Bengaluru, Kozhikode, Coonoor, Jagdalpur, Patna, Rajahmundry, and Varanasi.[1][3][5][6]

Hierarchical Structure and Key Directorates

The this compound is headed by a Director, an officer from the Public Health sub-cadre of the Central Health Service.[2][3] The overarching structure places the this compound under the Directorate General of Health Services, which in turn reports to the Ministry of Health and Family Welfare.

Caption: Simplified Organizational Hierarchy of this compound, India.

Technical Divisions and Their Core Functions

The this compound comprises several technical centres and divisions, each with a specific mandate.[7] The activities of each division are overseen by an officer-in-charge and are supported by a team of medical and non-medical scientists, research officers, and other technical staff.[1][4]

| Division/Centre Name | Core Functions |

| Integrated Disease Surveillance Programme (IDSP) | To establish a decentralized surveillance system for epidemic-prone diseases to detect early warning signals. |

| Centre for AIDS and Related Diseases | National Reference Laboratory for HIV/AIDS, conducting surveillance and research. |

| Epidemiology Division | Investigates disease outbreaks, conducts epidemiological studies, and provides rapid response. |

| Microbiology Division | Provides referral diagnostic services for a wide range of communicable diseases. |

| Centre for Arboviral and Zoonotic Diseases | Focuses on the surveillance, diagnosis, and control of arboviral and zoonotic infections. |

| Division of Malariology & Coordination | Engages in research and control strategies for malaria. |

| Medical Entomology and Vector Management Division | Studies vectors of public health importance and advises on their control. |

| Biotechnology Division | Applies molecular tools for disease diagnosis and research. |

| Division of Parasitic Disease | Deals with the diagnosis and control of parasitic infections. |

| Helminthology Division | Focuses on research and control of helminthic diseases. |

| Biochemistry and Toxicology | Engaged in biochemical and toxicological studies related to diseases. |

| Centre for Environment and Occupational Health | Addresses the impact of environmental and occupational factors on health. |

| Centre for Non-Communicable Diseases | Focuses on the surveillance and prevention of non-communicable diseases. |

| Statistical Monitoring and Evaluation Centre | Provides statistical support, data analysis, and evaluation of programmes. |

| Division of Zoonotic Diseases Programme | Implements and monitors programmes for the control of zoonotic diseases. |

Staffing and Personnel

Based on available data from 2017 and 2018, the this compound headquarters is staffed by a significant number of scientific and technical personnel. While exact current numbers are not publicly available, the approximate distribution provides an insight into the organization's human resource capacity.

| Staff Category (Headquarters) | Approximate Number (2017/2018) |

| Group A Officers (CHS and Non-Medical Scientists) | 58-61 |

| Group B (Gazetted) | 10 |

| Group B (Non-Gazetted) | 108-111 |

| Group C Officials | 129-137 |

| Contractual Consultants/Support Staff | ~37 |

| Total (Headquarters) | ~342-356 |

| Staff at 8 Branches | 81-83 |

Experimental Protocols and Methodologies

The this compound's divisions employ a range of standardized laboratory and field protocols. While exhaustive documentation for all procedures is internal, published manuals and reports provide insight into their methodologies.

Specimen Handling and Transport Workflow

A critical function of the this compound is the receipt and processing of clinical samples for disease surveillance and outbreak investigation. The following workflow outlines the general procedure.

References

- 1. This compound.mohfw.gov.in [this compound.mohfw.gov.in]

- 2. National Centre for Disease Control (this compound) | Legacy IAS Academy [legacyias.com]

- 3. byjus.com [byjus.com]

- 4. This compound.mohfw.gov.in [this compound.mohfw.gov.in]

- 5. National Centre for Disease Control : Issued Guidelines – CrackitToday Affairs [crackittoday.com]

- 6. National Centre For Disease Control – CrackitToday Affairs [crackittoday.com]

- 7. National Centre for Disease Control - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Functions and Divisions of the Nigeria Centre for Disease Control and Prevention (NCDC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nigeria Centre for Disease Control and Prevention (NCDC) serves as the nation's primary public health institute, tasked with the critical mandate of preventing, detecting, and responding to disease outbreaks and other public health emergencies.[1] Established in 2011 and formally recognized by an act of parliament in 2018, the this compound has rapidly evolved to become a cornerstone of Nigeria's health security infrastructure.[1] This guide provides a comprehensive technical overview of the this compound's core functions and divisional responsibilities, tailored for an audience of researchers, scientists, and professionals in drug development. It delves into the organizational structure, key operational workflows, and the data-driven approach that underpins the agency's activities.

Core Functions of the this compound

The this compound's mandate is actualized through a set of core functions that are integral to safeguarding the health of Nigerians. These functions are designed to be proactive in disease prevention while maintaining a robust capacity for rapid response to public health threats. The primary functions include:

-

Disease Prevention and Control: Implementing strategies to prevent and control the spread of communicable diseases of public health importance.

-

Surveillance and Epidemiology: Coordinating national surveillance systems to collect, analyze, and interpret data on priority diseases to inform public health action.

-

Outbreak Response: Leading and coordinating the response to disease outbreaks, ranging from localized incidents to large-scale epidemics.

-

Public Health Laboratory Services: Developing and maintaining a network of reference and specialized laboratories to support disease diagnosis, surveillance, and research.

-

Health Promotion and Communication: Disseminating accurate and timely health information to the public and stakeholders to promote healthy behaviors and mitigate risks.

-

Research and Knowledge Management: Conducting and supporting public health research to generate evidence that informs policy and practice.

-

Workforce Development: Building the capacity of the public health workforce through training programs such as the Nigeria Field Epidemiology and Laboratory Training Program (NFELTP).

Organizational Structure and Key Divisions

The this compound is organized into several directorates, each with specialized functions that contribute to the overall mission of the agency.

Office of the Director-General

The Director-General is the chief executive officer of the this compound, responsible for the overall leadership, management, and strategic direction of the agency. The Office of the Director-General oversees the implementation of the this compound's mandate and ensures alignment with national health policies and international health regulations.

Directorate of Surveillance and Epidemiology

This directorate is the nerve center of the this compound's disease surveillance activities. Its primary function is to collect, collate, and analyze data on priority diseases from across Nigeria's 36 states and the Federal Capital Territory. This is achieved through the Integrated Disease Surveillance and Response (IDSR) strategy, which encompasses both indicator-based and event-based surveillance. The directorate is also responsible for implementing the International Health Regulations (IHR) and ensuring cross-border health security. A key output of this directorate is the weekly epidemiological report, which provides a summary of key infectious diseases in the country.

Directorate of Public Health Laboratory Services

The Directorate of Public Health Laboratory Services manages the National Reference Laboratory (NRL) in Abuja and the Central Public Health Laboratory (CPHL) in Lagos, which is a campus of the NRL. This directorate provides diagnostic services for a wide range of diseases of public health importance, including Viral Hemorrhagic Fevers (like Lassa fever), meningitis, cholera, measles, yellow fever, and mpox. It also coordinates the national public health laboratory network and manages the Laboratory Information Management System (LIMS). During outbreaks, this directorate is responsible for the deployment of mobile laboratories to enhance diagnostic capacity in affected areas.

Directorate of Health Emergency Preparedness and Response

This directorate is responsible for mitigating the impact of public health emergencies. Its functions include the development and implementation of emergency preparedness and response plans, coordination of Rapid Response Teams (RRTs), and management of the Public Health Emergency Operations Centre (PHEOC). The PHEOC serves as the command-and-control center during public health emergencies, facilitating a coordinated response from various stakeholders.

Directorate of Prevention, and Programmes Coordination

This directorate focuses on proactive measures to prevent disease and promote public health. It is responsible for developing and implementing health promotion campaigns, coordinating national public health programs, and engaging with communities to foster health-seeking behaviors. A significant aspect of its work involves risk communication and community engagement to ensure that the public is well-informed about health threats and preventive measures.

Directorate of Administration and Human Resources

The Directorate of Administration and Human Resources provides the essential support services that enable the smooth functioning of the this compound. This includes the management of human resources, finance and accounts, procurement, and general administration. It plays a crucial role in ensuring that the agency has the necessary personnel, resources, and infrastructure to effectively carry out its mandate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound's activities.

Table 1: Lassa Fever Cases and Fatalities in Nigeria (as of Week 40, 2025)

| Category | Value |

| Suspected Cases | 8,041 |

| Confirmed Cases | 924 |

| Deaths | 172 |

| Case Fatality Rate (CFR) | 18.6% |

| Affected States | 21 |

| Affected Local Government Areas | 106 |

Source: this compound Lassa Fever Situation Report, Week 40, 2025[2]

Table 2: Cholera Cases and Fatalities in Nigeria (as of Week 16, 2025)

| Category | Value |

| Suspected Cases | 1,307 |

| Deaths | 34 |

| Case Fatality Rate (CFR) | 2.6% |

| Affected States | 30 |

| Affected Local Government Areas | 98 |

Source: this compound Health Security Briefing, April 2025[3]

Table 3: Mpox (formerly Monkeypox) Cases and Fatalities in Nigeria (as of Week 10, 2025)

| Category | Value |

| Suspected Cases | 723 |

| Confirmed Cases | Not Specified |

| Deaths | 3 |

| Affected States | 35 and FCT |

Source: this compound Health Security Briefing, April 2025[3]

Experimental Protocols and Methodologies

Integrated Disease Surveillance and Response (IDSR) Framework

The this compound utilizes the Integrated Disease Surveillance and Response (IDSR) strategy, a framework developed by the World Health Organization Regional Office for Africa (WHO-AFRO), to strengthen national communicable disease surveillance and response.[4] The third edition of the National Technical Guidelines for IDSR in Nigeria outlines 45 priority diseases for surveillance.[5]

Methodology for Surveillance Data Collection and Reporting:

-

Community Level: Community health workers and volunteers identify and report priority diseases and events using standard case definitions.

-

Health Facility Level: Health workers at primary, secondary, and tertiary healthcare facilities detect, register, and report priority diseases using standardized data collection tools.

-

Local Government Area (LGA) Level: LGA Disease Surveillance and Notification Officers (DSNOs) collate, analyze, and transmit data from health facilities to the state level.

-

State Level: State epidemiologists analyze data from LGAs, monitor trends, and report to the national level (this compound).

-

National Level (this compound): The this compound aggregates and analyzes data from all states, provides feedback, and initiates national-level responses when necessary.

Laboratory Diagnosis of Lassa Fever

The National Reference Laboratory and other designated laboratories in the this compound network are equipped to diagnose Lassa fever.

Specimen Collection and Handling:

-

Sample Type: Blood (serum or plasma), urine, or throat swab.

-

Collection: Samples should be collected under strict aseptic conditions.

-

Transportation: Samples must be transported in a triple-packaging system to the laboratory, maintaining a cold chain.

Diagnostic Techniques:

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is the primary method for early diagnosis of Lassa fever. It detects the viral RNA in the patient's sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to detect Lassa virus-specific IgM and IgG antibodies in the patient's serum. IgM antibodies indicate a recent infection, while IgG antibodies suggest a past infection.

-

Virus Isolation: This is a more specialized technique that involves growing the virus in cell culture. It is typically performed in a biosafety level 4 (BSL-4) laboratory for research and confirmation purposes.

Diagnosis of Cholera

Specimen Collection:

-

Sample Type: Stool sample or rectal swab.

-

Collection: Samples should be collected before the administration of antibiotics.

Diagnostic Techniques:

-

Microscopy: Dark-field microscopy can be used to observe the characteristic darting motility of Vibrio cholerae.

-

Culture: Stool samples are cultured on selective media such as Thiosulfate-Citrate-Bile salts-Sucrose (TCBS) agar. The growth of yellow colonies is indicative of Vibrio cholerae.

-

Biochemical Tests: A series of biochemical tests are performed on the cultured bacteria to confirm the identity of Vibrio cholerae.

-

Serotyping: Slide agglutination tests with specific antisera are used to identify the serogroup of Vibrio cholerae (O1 or O139).

-

Rapid Diagnostic Tests (RDTs): Cholera dipstick RDTs are used for rapid screening in outbreak situations, providing a result within minutes.[6]

Mandatory Visualizations

This compound Organizational Structure

Caption: Organizational structure of the Nigeria Centre for Disease Control and Prevention.

Integrated Disease Surveillance and Response (IDSR) Workflow```dot

Outbreak Investigation Workflow

Caption: A simplified workflow for a public health outbreak investigation.

Conclusion

The Nigeria Centre for Disease Control and Prevention plays a pivotal role in protecting the health of Nigerians through its comprehensive and integrated approach to public health. By strengthening its core functions of surveillance, laboratory services, emergency preparedness and response, and prevention programs, the this compound is continuously enhancing the nation's capacity to address the challenges of infectious diseases. For researchers, scientists, and drug development professionals, a thorough understanding of the this compound's structure, functions, and operational workflows is essential for effective collaboration and for contributing to the advancement of public health in Nigeria and beyond. The data-driven and evidence-based approach of the this compound provides a solid foundation for impactful partnerships in research, diagnostics, and therapeutic development.

References

- 1. This compound.gov.ng [this compound.gov.ng]

- 2. premiumtimesng.com [premiumtimesng.com]

- 3. youtube.com [youtube.com]

- 4. reliefweb.int [reliefweb.int]

- 5. This compound Weekly Epidemiological Report: Issue: Volume 11 No. 38: 14th – 20th September 2020 - Nigeria | ReliefWeb [reliefweb.int]

- 6. Cholera - Wikipedia [en.wikipedia.org]

A Technical Guide to NCDC's Public Health Research: Insights from Annual Reports and Publications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nigeria Centre for Disease Control and Prevention's (NCDC) key public health research findings and methodologies, drawing from their annual reports, publications, and surveillance data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a structured overview of disease epidemiology, experimental protocols, and public health response workflows in Nigeria.

Quantitative Data Summary

The following tables summarize critical quantitative data from this compound publications on Ladina fever and COVID-19, offering a comparative perspective on the epidemiological landscapes of these significant public health challenges in Nigeria.

Lassa Fever Epidemiology

Table 1: Lassa Fever Case and Fatality Data in Nigeria (2012-2018)

| Year | Suspected Cases | Confirmed Cases | Case Fatality Rate (CFR) among Confirmed Cases |

| 2012 | 1,789 | 317 | 26.5% |

| 2013 | 899 | 79 | 24.1% |

| 2014 | 567 | 49 | 22.4% |

| 2015 | 457 | 45 | 40.0% |

| 2016 | 737 | 108 | 43.5% |

| 2017 | 1,518 | 161 | 21.1% |

| 2018 (Jan 1 - May 6) | 1,893 | 423 | 25.1% |

Source: Descriptive epidemiology of Lassa fever in Nigeria, 2012-2017[1]; Epidemiologic and Clinical Features of Lassa Fever Outbreak in Nigeria, January 1–May 6, 2018[2]

COVID-19 Epidemiology

Table 2: Early Epidemiology of COVID-19 in Nigeria (February 27 – June 6, 2020)

| Metric | Value |

| Total Confirmed Cases | 12,289 |

| Total Deaths | 342 |

| Cumulative Incidence (per 100,000 population) | 5.6 |

| Overall Case Fatality Rate (CFR) | 2.8% |

| Male Confirmed Cases | 65.8% |

| Female Confirmed Cases | 31.6% |

| Age Group with Highest Proportion of Cases | 31–40 years (25.5%) |

| Age Group with Highest Proportion of Deaths | 61–70 years (26.6%) |

| Asymptomatic Cases at Diagnosis | 66% |

Source: Descriptive epidemiology of coronavirus disease 2019 in Nigeria, 27 February–6 June 2020[3]

Table 3: Comparison of First and Second Waves of COVID-19 in Nigeria

| Metric | First Wave (Feb 27 - Oct 24, 2020) | Second Wave (Oct 25, 2020 - Apr 3, 2021) |

| Total Tests | 362,550 | 439,593 |

| Confirmed Cases | 66,121 | 91,644 |

| Test Positivity Rate | 18.2% | 20.8% |

| Cumulative Incidence (per 100,000) | 30.3 | 42.0 |

| Case Fatality Rate (CFR) | 1.8% | 0.7% |

Source: Epidemiological comparison of the first and second waves of the COVID-19 pandemic in Nigeria, February 2020–April 2021[4]

Experimental Protocols

This section details the methodologies for key experiments cited in this compound's public health research, providing a reference for laboratory and surveillance practices.

Lassa Fever Case Definition and Laboratory Confirmation

The diagnosis of Lassa fever relies on a combination of clinical case definitions and laboratory confirmation.[2][5][6]

Suspected Case: An individual presenting with a gradual onset of illness with one or more of the following symptoms: malaise, fever, headache, sore throat, cough, nausea, vomiting, diarrhea, muscle pain, chest pain, and/or hearing loss, coupled with a history of contact with rodent excreta or a known Lassa fever case.

Confirmed Case: A suspected case that is confirmed through laboratory testing.

Laboratory Diagnosis: The primary method for laboratory confirmation of Lassa fever is the detection of viral RNA from a blood sample using Reverse-Transcription Polymerase Chain Reaction (RT-PCR) .

COVID-19 Case Definition and Laboratory Confirmation

The surveillance and diagnosis of COVID-19 in Nigeria followed established international guidelines.

Case Investigation: The Nigeria Centre for Disease Control (this compound) utilized its Surveillance Outbreak Response Management and Analysis System (SORMAS) to capture epidemiological information on COVID-19 cases in real-time.[3]

Laboratory Diagnosis: Confirmatory testing for SARS-CoV-2 was conducted using real-time polymerase chain reaction (RT-PCR) on samples collected from suspected cases.

Visualizing Public Health Workflows

Due to the nature of the available this compound reports, which focus on epidemiology and public health surveillance rather than molecular biology, this guide provides a visualization of a key public health workflow instead of a cellular signaling pathway. The following diagram illustrates the Integrated Disease Surveillance and Response (IDSR) data flow in Nigeria.

Caption: Integrated Disease Surveillance and Response (IDSR) Data Flow in Nigeria.

This diagram illustrates the hierarchical flow of public health data from the local health facilities up to the national level at the this compound, as well as the feedback loop for response directives. This systematic approach is crucial for timely outbreak detection and response.[7]

References

- 1. Descriptive epidemiology of Lassa fever in Nigeria, 2012-2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidemiologic and Clinical Features of Lassa Fever Outbreak in Nigeria, January 1–May 6, 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Descriptive epidemiology of coronavirus disease 2019 in Nigeria, 27 February–6 June 2020 | Epidemiology & Infection | Cambridge Core [cambridge.org]

- 4. Epidemiological comparison of the first and second waves of the COVID-19 pandemic in Nigeria, February 2020–April 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound.gov.ng [this compound.gov.ng]

- 6. This compound.gov.ng [this compound.gov.ng]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

A Technical Guide to Nigeria's Public Health Landscape and the Pivotal Role of the Nigeria Centre for Disease Control and Prevention (NCDC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nigeria, Africa's most populous nation, grapples with a complex public health landscape characterized by a dual burden of communicable and non-communicable diseases. The Nigeria Centre for Disease Control and Prevention (NCDC), established in 2011 and formally recognized by an act of parliament in 2018, stands as the nation's primary public health institute.[1][2][3] This technical guide provides an in-depth analysis of Nigeria's public health challenges, the integral role and operational framework of the this compound, and key data and protocols relevant to researchers, scientists, and drug development professionals.

Nigeria's Public Health Landscape: A Synopsis

Nigeria's public health is marked by a high prevalence of infectious diseases, alongside a rising incidence of non-communicable diseases (NCDs). The nation's health outcomes are influenced by a combination of factors including socio-economic conditions, healthcare infrastructure, and environmental determinants.

Burden of Communicable Diseases

Communicable diseases remain a significant cause of morbidity and mortality in Nigeria. Malaria, tuberculosis, and HIV/AIDS have historically been major public health concerns.[4] Additionally, the country experiences recurrent outbreaks of diseases such as Lassa fever, cholera, yellow fever, and meningitis.[4][5]

Rise of Non-Communicable Diseases (NCDs)

There is a growing prevalence of NCDs, including cardiovascular diseases, diabetes, and cancer.[6] This epidemiological transition presents a dual challenge to the healthcare system, which must simultaneously manage both infectious and chronic diseases.

Zoonotic Diseases

A significant proportion of infectious diseases in Nigeria are of zoonotic origin, with estimates suggesting that over 65% of human diseases in the country are linked to livestock.[7] This highlights the importance of a "One Health" approach, integrating human, animal, and environmental health.

Quantitative Public Health Data

The following tables summarize key quantitative data on disease prevalence and health indicators in Nigeria.

Table 1: Prevalence of Major Infectious Diseases

| Disease | Prevalence/Incidence | Year | Source(s) |

| HIV/AIDS | 1.3% among adults aged 15-49 years | 2018 | [8] |

| National prevalence of 1.4% | - | [8] | |

| Estimated 1.9 million people living with HIV | - | [8] | |

| Tuberculosis | Estimated incidence rate of 229 cases per 100,000 | 2021 | [6] |

| Malaria | Estimated 65.4 million cases | 2021 | [6] |

| Incidence rate of 298.6 cases per 1,000 population | 2021 | [6] | |

| Lassa Fever | 143 confirmed cases and 22 deaths (Dec 30, 2024 - Jan 12, 2025) | 2025 | [9] |

| Mpox | 389 confirmed cases and 6 deaths (as of Oct 19, 2025) | 2025 | [10] |

Table 2: Key Health Indicators

| Indicator | Value | Year | Source(s) | | :--- | :--- | :--- | | Healthy Life Expectancy at Birth | 54.9 years | 2021 |[11] | | Under-Five Mortality Rate | Not explicitly stated in search results | - | | | Maternal Mortality Ratio | Not explicitly stated in search results | - | | | DTP3 Immunization Coverage | 56% | 2021 |[6] | | Measles First Dose Coverage | 59% | 2021 |[6] |

The Nigeria Centre for Disease Control and Prevention (this compound): Mandate and Operations

The this compound is the national public health institute with the mandate to lead the preparedness, detection, and response to infectious disease outbreaks and public health emergencies.[2]

Core Functions

The this compound's core functions are comprehensive and include:

-

Disease Surveillance: Coordinating surveillance systems to collect, analyze, and interpret data on diseases of public health importance.[2][12]

-

Outbreak Response: Leading the response to large disease outbreaks and supporting states in managing smaller ones.[2][12]

-

Laboratory Services: Developing and maintaining a network of reference and specialized laboratories.[2][12]

-

Research: Conducting, collating, and disseminating public health research to inform policy.[2][12]

-

International Engagement: Acting as Nigeria's focal point for international health regulations and engaging with the global community on public health matters.[3][12]

Organizational Structure

The this compound is organized into several directorates to execute its mandate effectively, including Surveillance and Epidemiology, Public Health Laboratory Services, and Health Emergency Preparedness and Response.[3][13] The agency operates a National Public Health Emergency Operations Centre (PHEOC) which serves as the hub for coordinating responses to public health events.[3]

Experimental Protocols and Methodologies

The this compound and its network of laboratories employ a range of standard experimental protocols for disease diagnosis and surveillance.

Integrated Disease Surveillance and Response (IDSR)

Nigeria has adopted the Integrated Disease Surveillance and Response (IDSR) strategy, which streamlines data collection and reporting from the local health facility level up to the national level.[14][15] This system is crucial for the early detection and response to outbreaks.

Methodology for IDSR Data Flow:

-

Health Facility Level: Immediate reporting of suspected cases of notifiable diseases to the Local Government Area (LGA) Disease Surveillance and Notification Officer (DSNO).[14]

-

LGA Level: Collation and analysis of data from health facilities and subsequent reporting to the State Ministry of Health.[14]

-

State Level: Further analysis and reporting to the national level (this compound).

-

National Level: The this compound analyzes national data to inform public health action and policy.

Laboratory Diagnostic Protocols

The this compound's National Reference Laboratory and its network utilize modern molecular and serological techniques for pathogen identification.

Example Protocol: PCR-based Diagnosis of Lassa Fever

-

Sample Collection: Blood samples (serum or plasma) are collected from suspected cases under strict biosafety precautions.

-

RNA Extraction: Viral RNA is extracted from the patient sample using commercially available kits.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): A one-step RT-PCR is typically performed using primers and probes specific to the Lassa virus S-gene.

-

Data Analysis: The amplification data is analyzed to determine the presence or absence of viral RNA, confirming the diagnosis.

Note: Specific primer and probe sequences and cycling conditions are detailed in this compound's internal standard operating procedures.

Visualizing Key Pathways and Workflows

The following diagrams illustrate critical processes and pathways relevant to Nigeria's public health landscape.

This compound Outbreak Response Workflow

Caption: A simplified workflow of the this compound's outbreak response.

Lassa Virus Entry and Replication Signaling Pathway

Caption: Key signaling events in Lassa virus entry and replication.[16]

Plasmodium falciparum Signaling in Infected Erythrocytes

Caption: Simplified overview of P. falciparum-induced signaling in host erythrocytes.[17][18][19]

Conclusion and Future Directions

Nigeria's public health landscape is dynamic, with the this compound playing a crucial and expanding role in safeguarding the nation's health. For researchers, scientists, and drug development professionals, understanding this landscape is paramount for identifying research priorities, developing effective interventions, and forging collaborations. The this compound's commitment to strengthening surveillance, laboratory capacity, and research provides a solid foundation for addressing current and future public health challenges. Future efforts should focus on enhancing genomic surveillance, strengthening the "One Health" approach, and fostering local capacity for vaccine and therapeutic development.

References

- 1. withinnigeria.com [withinnigeria.com]

- 2. This compound.gov.ng [this compound.gov.ng]

- 3. Nigeria Centre for Disease Control - Wikipedia [en.wikipedia.org]

- 4. punchng.com [punchng.com]

- 5. m.youtube.com [m.youtube.com]

- 6. afro.who.int [afro.who.int]

- 7. nationalupdate.ng [nationalupdate.ng]

- 8. naca.gov.ng [naca.gov.ng]

- 9. youtube.com [youtube.com]

- 10. Nigeria reviews mpox guidelines and boosts community awareness to reduce transmission [zawya.com]

- 11. Nigeria [data.who.int]

- 12. Nigeria Centre for Disease Control (this compound) | Devex [devex.com]

- 13. DevelopmentAid [developmentaid.org]

- 14. An overview of disease surveillance and notification system in Nigeria and the roles of clinicians in disease outbreak prevention and control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nas.org.ng [nas.org.ng]

- 16. google.com [google.com]

- 17. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]

- 19. news-medical.net [news-medical.net]

NCDC's Pivotal Role in Nigeria's Epidemic Response: A Technical Overview

Abuja, Nigeria - The Nigeria Centre for Disease Control (NCDC) has been central to the nation's efforts in combating infectious disease outbreaks. This in-depth guide explores the agency's strategic and operational contributions to managing significant epidemics in Nigeria, including Ebola Virus Disease (EVD), Lassa Fever, Yellow Fever, and COVID-19. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound's methodologies, response frameworks, and the quantitative impact of its interventions.

The this compound, established in 2011 and formally recognized by law in 2018, is Nigeria's national public health institute.[1] Its mandate is to lead the preparedness, detection, and response to infectious disease outbreaks and public health emergencies.[1] The agency's core functions include coordinating surveillance systems, developing a network of reference laboratories, and leading the response to disease outbreaks.[1]

Quantitative Overview of Major Epidemic Responses

The this compound's interventions have been critical in mitigating the impact of numerous outbreaks. The following tables summarize the quantitative data from Nigeria's responses to Ebola, Lassa Fever, Yellow Fever, and COVID-19.

Ebola Virus Disease (EVD) Outbreak, 2014

| Metric | Value | Reference |

| Total Confirmed Cases | 20 | [2] |

| Total Deaths | 8 | [2] |

| Case Fatality Rate | 42.1% | [3] |

| Total Contacts Traced | 894 | [4] |

Lassa Fever Outbreaks (2023, 2024, and 2025)

| Year | Suspected Cases | Confirmed Cases | Deaths | Case Fatality Rate (CFR) |

| 2023 (Weeks 1-15) | 4,702 | 877 | 152 | 17%[5] |

| 2024 | 10,098 | 1,309 | 214 | 16.4%[6] |

| 2025 (as of Oct 5) | 8,041 | 924 | 172 | 18.6%[6][7] |

Yellow Fever Outbreaks (2017-2019 and 2020)

| Period | Suspected Cases | Confirmed Cases | Deaths | Case Fatality Rate (CFR) |

| Sept 2017 - Sept 2019 | 7,894 | 287 | Not specified in search results | 2.7% (among all reported cases)[8] |

| 2020 (Delta & Enugu States) | Not specified | 4 (initial) | Not specified | Not specified |

COVID-19 Pandemic (as of selected dates)

| Metric | Value | Date | Reference |

| Total Confirmed Cases | 214,896 | Dec 7, 2021 | [9] |

| Total Deaths | 2,980 | Dec 7, 2021 | [9] |

| Case Fatality Rate | 1.4% | Dec 7, 2021 | [9] |

| Total Confirmed Cases | 265,105 | Sept 25, 2022 | [10] |

| Total Deaths | 3,155 | Sept 25, 2022 | [10] |

| Case Fatality Rate | 1.2% | Sept 25, 2022 | [10] |

Methodologies and Experimental Protocols

The this compound's response to epidemics is guided by evidence-based public health principles and methodologies. These protocols are the cornerstone of its efforts to prevent, detect, and control disease outbreaks.

Epidemiological Surveillance and Contact Tracing

A core component of the this compound's strategy is a robust surveillance system to detect and monitor outbreaks. This involves:

-

Integrated Disease Surveillance and Response (IDSR): Utilizing the existing IDSR system for effective contact tracing, rapid identification of suspected cases, and laboratory diagnosis.[11]

-

Active Case Search: Deploying Rapid Response Teams (RRTs) to affected areas to actively search for new cases and ensure prompt reporting.[12][13]

-

Contact Tracing: Meticulous identification and follow-up of all individuals who have been in contact with a confirmed case. During the 2014 Ebola outbreak, 894 contacts were identified and monitored.[4]

Laboratory Diagnosis

Rapid and accurate laboratory diagnosis is crucial for confirming cases and guiding the public health response. The this compound has significantly scaled up Nigeria's diagnostic capacity:

-

National Reference Laboratory: The this compound's National Reference Laboratory in Abuja and the Central Public Health Laboratory in Lagos serve as the backbone of the nation's diagnostic capabilities.[1]

-

Network of Laboratories: The this compound has established a network of reference and specialized laboratories across the country.[1] For instance, during the COVID-19 pandemic, the number of public health laboratories with testing capacity was expanded to over 70.[14]

-

Diagnostic Techniques: The specific diagnostic methods employed vary by pathogen and include:

Case Management and Infection Prevention and Control (IPC)

The this compound provides guidance and support for the clinical management of cases and the implementation of strict infection prevention and control measures:

-

Isolation and Treatment Centers: The establishment of dedicated isolation and treatment centers to manage confirmed cases and prevent further transmission.[14]

-

Training of Healthcare Workers: Conducting training for healthcare workers on case management, IPC protocols, and the proper use of Personal Protective Equipment (PPE).[14]

-

Development of Guidelines: Creating and disseminating national guidelines on the treatment of epidemic-prone diseases, such as Lassa fever, which include vital IPC measures.[11]

This compound's Epidemic Response Workflow

The this compound's response to an outbreak follows a structured workflow, from initial detection to the declaration of the end of the outbreak. This process is often coordinated through a Public Health Emergency Operations Centre (PHEOC).

Caption: this compound's generalized workflow for infectious disease outbreak response.

Multi-Sectoral Collaboration and Coordination

A key aspect of the this compound's success is its ability to foster multi-sectoral collaboration. The agency works closely with State Ministries of Health, the World Health Organization (WHO), the US Centers for Disease Control and Prevention (CDC), and other partners.[11] During the COVID-19 pandemic, the this compound operated under the Presidential Task Force on COVID-19, enabling a whole-of-government approach.[14]

The establishment of Public Health Emergency Operations Centres (PHEOCs) at both the national and sub-national levels has been instrumental in coordinating response activities.[15] These centers serve as hubs for communication, resource management, and the coordination of information during public health events.[15]

References

- 1. This compound.gov.ng [this compound.gov.ng]

- 2. Ebola in Nigeria - Wikipedia [en.wikipedia.org]

- 3. An account of the Ebola virus disease outbreak in Nigeria: implications and lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ebola Virus Disease Outbreak — Nigeria, July–September 2014 [cdc.gov]

- 5. Lassa fever - Nigeria [who.int]

- 6. How prepared is Nigeria for another Lassa fever season? [nationalaccordnewspaper.com]

- 7. premiumtimesng.com [premiumtimesng.com]

- 8. The resurgence of yellow fever outbreaks in Nigeria: a 2-year review 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COVID-19 DASHBOARD FOR NIGERIA CASES AN INITIATIVE OF DR. NKEKI F. N. (Supporting this compound to fight against the spread of COVID-19) [africageoportal.com]

- 10. This compound.gov.ng [this compound.gov.ng]

- 11. Infectious disease outbreak preparedness and response in Nigeria: history, limitations and recommendations for global health policy and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. healthwise.punchng.com [healthwise.punchng.com]

- 13. thenationonlineng.net [thenationonlineng.net]

- 14. This compound.gov.ng [this compound.gov.ng]

- 15. Nigeria Centre for Disease Control - Wikipedia [en.wikipedia.org]

Navigating the Core: A Technical Guide to the Funding and Governance of the Nigeria Centre for Disease Control and Prevention

Abuja, Nigeria - The Nigeria Centre for Disease Control and Prevention (NCDC) stands as the nation's primary public health institute, tasked with preventing, detecting, and responding to infectious disease outbreaks. For researchers, scientists, and drug development professionals, a deep understanding of the this compound's operational framework—its funding mechanisms and governance structure—is crucial for effective collaboration and strategic engagement. This technical guide provides an in-depth analysis of the this compound's core, presenting quantitative data in structured tables, detailing key operational protocols, and visualizing complex relationships through diagrams.

The Financial Backbone: Funding the Frontline of Public Health

The this compound's funding is derived from a combination of government allocations, international grants, and partnerships. While detailed and recent financial statements are not consistently published, available data from annual reports and official documents provide a comprehensive overview of the agency's financial landscape.

A significant portion of the this compound's funding is allocated from the Federal Government of Nigeria's annual budget. For instance, in the 2020 budget, N1,673,486,127 was allocated to the this compound, which, for a population of over 200 million, amounted to approximately eight naira per person for epidemic preparedness and response.[1] This highlights the financial constraints under which the agency often operates.

The Basic Health Care Provision Fund (BHCPF), established under the National Health Act, is another key domestic funding stream. The this compound is allocated 2.5% of the BHCPF for public health emergency preparedness and response.[2][3] In the first quarter of 2018, the total amount released to the this compound from the BHCPF was N361.59 million.[2][3]

International partners play a pivotal role in supplementing the this compound's budget. The U.S. Centers for Disease Control and Prevention (CDC) provides significant technical and financial assistance for disease surveillance, laboratory systems, and outbreak response.[4] This partnership has been instrumental in strengthening Nigeria's public health infrastructure, particularly through the U.S. President's Emergency Plan for AIDS Relief (PEPFAR), which has supported the repurposing of laboratories for COVID-19 testing.[1] The World Bank has also been a key funder, providing grants for specific health projects, such as the response to mpox.[5][6] In February 2025, the Africa Centres for Disease Control and Prevention (Africa CDC) allocated $1.6 million to be shared among nine National Public Health Institutes in Africa, including the this compound, to strengthen disease surveillance and outbreak response.[7][8]

The following tables summarize the available quantitative data on the this compound's funding:

Table 1: Federal Government of Nigeria Budgetary Allocation to this compound (2020)

| Item | Amount (NGN) |

| Total Allocation | 1,673,486,127 |

Source: THISDAYLIVE, 2020[1]

Table 2: Basic Health Care Provision Fund (BHCPF) Allocation to this compound (Q1 2018)

| Item | Amount (NGN) |

| Q1 2018 Release | 361,590,000 |

Source: this compound, 'Basic Health Care Provision Fund' for Public Health Emergencies Report[2][3]

Table 3: Notable International Funding for the this compound

| Funding Partner | Program/Purpose | Amount (USD) | Year |

| Africa CDC | Strengthening National Public Health Institutes | 1,600,000 (shared among 9 countries) | 2025 |

| U.S. CDC | Surveillance and Response to Avian and Pandemic Influenza | 100,000 | 2025 |

| World Bank | Mpox Response (in collaboration with WHO) | Not specified | 2025 |

Source: Nairametrics, 2025; HHS TAGGS, 2025; WHO, 2025[7][8]

The Architectural Framework: Governance and Organizational Structure

The legal mandate for the this compound is enshrined in the Nigeria Centre for Disease Control and Prevention (Establishment) Act, 2018, which was signed into law on November 13, 2018.[9][10] This Act established the this compound as a parastatal under the Federal Ministry of Health and conferred upon it the authority to lead the preparedness, detection, and response to communicable diseases and other public health emergencies.[9][11]

The governance of the this compound is overseen by a Director-General appointed by the President of the Federal Republic of Nigeria. The Director-General is responsible for the day-to-day administration of the Centre and for the implementation of its mandate.[12]

The this compound is structured into several directorates and departments, each with specific responsibilities. Based on information from the this compound's annual reports and strategic plans, the core directorates include:

-

Office of the Director-General: Provides overall leadership and strategic direction.

-

Surveillance and Epidemiology: Collects, analyzes, and interprets data on priority diseases to detect outbreaks and inform policy.[12]

-

Public Health Laboratory Services: Manages the national reference laboratories and the network of public health laboratories, providing diagnostic services for diseases of public health importance.[9]

-

Health Emergency Preparedness and Response: Builds capacity for and coordinates the response to public health emergencies, including the management of Rapid Response Teams and the Public Health Emergency Operations Centre (PHEOC).[9]

-

Prevention and Programmes Coordination (now Planning, Research & Statistics): Develops health promotion and disease prevention plans, conducts research, and fosters partnerships, including the One Health approach.[9][12]

-

Administration and Human Resources: Manages the human and material resources of the Centre.[13]

-

Finance and Accounts: Ensures accountability, transparency, and probity in the financial management of the this compound.[12]

The following diagram illustrates the logical relationship of the this compound's governance and core directorates:

In the Trenches: Key Experimental and Operational Protocols

For scientists and drug development professionals, understanding the this compound's methodologies is paramount for collaboration and for aligning research and development efforts with national public health priorities. The this compound has published several guidelines and protocols that detail its operational procedures.

Antimicrobial Resistance (AMR) Surveillance Protocol

The this compound has established a national laboratory-based AMR surveillance system to generate quality data on antimicrobial resistance.[11] This system is crucial for informing prescribing policies and treatment guidelines.

Methodology:

-

Specimen Collection: Standard Operating Procedures (SOPs) are used for the collection of appropriate clinical specimens (e.g., blood, urine, stool) from patients suspected of having bacterial infections at sentinel surveillance sites.

-

Bacterial Isolation and Identification: Collected specimens are cultured to isolate priority bacterial pathogens. Identification is performed using standard microbiological techniques.

-

Antimicrobial Susceptibility Testing (AST): The isolated bacteria are tested against a panel of antibiotics to determine their susceptibility or resistance profiles. This is done using methods such as disk diffusion, broth microdilution, or automated systems.[11]

-

Data Management and Reporting: Data from the sentinel laboratories are reported to the National Reference Laboratory and compiled into a national database. This data is also shared with the WHO Global Antimicrobial Resistance Surveillance System (GLASS).[9]

-

Quality Assurance: An External Quality Assessment Scheme (EQAS) is in place, where sentinel labs submit isolates to the National Reference Laboratory for confirmation and further characterization.[11]

The workflow for the AMR surveillance is depicted in the following diagram:

Viral Hemorrhagic Fevers (VHFs) Outbreak Investigation and Control

The this compound has established detailed guidelines for the prevention and control of VHFs, such as Lassa fever and Ebola.[14] These guidelines outline the procedures for outbreak investigation, case management, and infection prevention and control.

Methodology:

-

Case Detection and Reporting: Suspected cases of VHF are reported by healthcare facilities or through community-based surveillance to the Local Government Area (LGA) or State Disease Surveillance and Notification Officer (DSNO).

-

Outbreak Investigation: A Rapid Response Team (RRT) is deployed to investigate the suspected outbreak. This involves collecting epidemiological data, identifying contacts, and collecting clinical specimens.

-

Specimen Collection and Transport: Blood samples are collected from suspected cases using strict infection prevention and control (IPC) measures. Samples are transported in a triple-packaging system to a designated reference laboratory for testing.

-

Laboratory Diagnosis: Laboratory confirmation is conducted using techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) to detect the viral genetic material.

-

Case Management and IPC: Confirmed cases are isolated and managed in designated treatment centers. Strict IPC measures are implemented to prevent further transmission.

-

Contact Tracing and Monitoring: All individuals who have had contact with a confirmed case are identified and monitored for 21 days for the development of symptoms.

-

Risk Communication: Public health messages are disseminated to the community to raise awareness about the disease and preventive measures.

The workflow for a VHF outbreak investigation is as follows:

Signaling Pathways: A Frontier for Research

Conclusion

The Nigeria Centre for Disease Control and Prevention operates within a complex framework of national and international funding streams and is governed by a clear legislative mandate. For the scientific and drug development community, understanding this operational core is essential for identifying opportunities for collaboration, aligning research with national health priorities, and contributing effectively to strengthening Nigeria's health security. The protocols and workflows outlined in this guide provide a foundational understanding of the this compound's scientific and operational approach to tackling infectious diseases. As the this compound continues to evolve, particularly in its research capacity, there will likely be increasing opportunities for in-depth scientific collaboration.

References

- 1. youtube.com [youtube.com]

- 2. publichealth.com.ng [publichealth.com.ng]

- 3. This compound.gov.ng [this compound.gov.ng]

- 4. CDC in Nigeria | Global Health | CDC [cdc.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Recipient Information | HHS TAGGS [taggs.hhs.gov]

- 8. nairametrics.com [nairametrics.com]

- 9. This compound.gov.ng [this compound.gov.ng]

- 10. This compound.gov.ng [this compound.gov.ng]

- 11. National Programme on AMR Containment – National Centre for Disease Control (this compound) [this compound.mohfw.gov.in]

- 12. Calaméo - 2017 Annual Report Of The Nigeria Center For Disease Control [calameo.com]

- 13. Nigeria gets $933m Grants for disease interventions - Health Reporters [healthreporters.info]

- 14. This compound.gov.ng [this compound.gov.ng]

Legislative Cornerstone of Nigeria's Public Health: An In-depth Guide to the NCDC Act

Abuja, Nigeria - A comprehensive legislative framework, the Nigeria Centre for Disease Control and Prevention (NCDC) Establishment Act of 2018, provides the legal mandate for the nation's leading public health institute. This guide offers an in-depth analysis of the Act for researchers, scientists, and drug development professionals, detailing the core provisions that empower the this compound to safeguard the health of Nigerians.

The this compound was initially established in 2011 to enhance the country's preparedness and response to epidemics.[1][2] However, it was the this compound Act, signed into law by President Muhammadu Buhari on November 13, 2018, that formally established the agency as a full-fledged parastatal.[1][3] This legislation provides the this compound with the necessary legal backing to effectively prevent, detect, and control communicable diseases and respond to other public health emergencies.[3]

Core Mandates and Functions

The this compound Act outlines a clear set of objectives and functions for the Centre. Its primary mandate is to promote, coordinate, and facilitate the prevention, detection, and control of communicable diseases and other public health events in Nigeria.[3] Key functions as stipulated by the Act include:

-

Surveillance and Epidemiology: Developing, maintaining, and coordinating national surveillance systems to collect, analyze, and interpret data on diseases of public health importance.[2][4] This is crucial for early threat detection and guiding public health interventions.

-

Outbreak Response: Leading the response to disease outbreaks and public health emergencies to minimize their impact on health.[4]

-

Laboratory Services: Developing and maintaining a network of reference and specialized public health laboratories for pathogen detection and disease surveillance.[2][4]

-

Research: Conducting, collating, and disseminating public health research to inform policy and guidelines.[2][4]

-

International Health Regulations: Leading Nigeria's implementation of the International Health Regulations (IHR) and engaging with the international community on diseases of public health relevance.[4][5]

Organizational and Operational Framework

The this compound Act establishes a clear organizational structure to ensure effective execution of its mandate. The Centre is led by a Director-General appointed by the President of Nigeria, who must be a health professional with at least 15 years of postgraduate experience in relevant fields.[3][4]

The operational structure of the this compound is composed of several departments, each headed by a director who reports to the Director-General.[3] These departments include Surveillance and Epidemiology, Public Health Laboratory Services, Health Emergency Preparedness and Response, and Planning, Research and Statistics, among others.[3]

Organizational Hierarchy of the this compound

References

A Technical Deep Dive into the Nigeria Centre for Disease Control and Prevention's National Reference Laboratory Capabilities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core capabilities of the Nigeria Centre for Disease Control and Prevention's (NCDC) National Reference Laboratory (NRL). As the apex public health laboratory in Nigeria, the NRL is mandated to coordinate the diagnosis of diseases of public health importance, playing a pivotal role in national disease surveillance, outbreak response, and research.[1][2] This document outlines the laboratory's diagnostic and genomic sequencing capacities, summarizes available quantitative data, details key experimental protocols, and visualizes critical workflows.

Core Laboratory Capabilities

The this compound's National Reference Laboratory, located in Gaduwa, Abuja, has progressively developed advanced capabilities for the molecular diagnosis of a wide range of infectious diseases.[1] Key functions of the NRL include:

-

Molecular Diagnostics: The laboratory is equipped for the molecular diagnosis of numerous epidemic-prone diseases, including Lassa fever, Mpox (formerly Monkeypox), Yellow fever, Measles, Rubella, Meningitis, and Cholera. It also has the capacity to diagnose highly pathogenic infections such as Ebola.[1][2]

-

Genomic Sequencing: The NRL provides genetic sequencing and other advanced services that are crucial for research, disease surveillance, and understanding pathogen evolution.[1] It is one of the laboratories in Africa providing genomic sequencing for SARS-CoV-2.

-

National Laboratory Network Coordination: The NRL coordinates a network of public health laboratories across Nigeria to ensure a harmonized and effective response to disease outbreaks.[1][2]

-

Reference and Survey Services: The laboratory serves as a central reference laboratory for national surveys, such as the National AIDS Indicator and Impact Survey (NAIIS).[1][2]

-

Quality Assurance: The NRL is committed to maintaining high standards of quality and participates in external quality assessment schemes to ensure the accuracy and reliability of its results.

Quantitative Data Summary

While comprehensive, granular data on the NRL's day-to-day operational output is not publicly available, the following tables summarize available information on disease-specific testing and the expansion of the national laboratory network.

| Disease/Pathogen | Number of Samples Tested (2020) | Notes |

| SARS-CoV-2 (RDT) | 35,184 | Conducted in 37 NYSC camps. 143 were RDT positive.[3] |

| SARS-CoV-2 (Samples Collected at NRL/CPHL booths) | >2,800 | Collected between October-December 2020.[3] |

| Laboratory Network Expansion (COVID-19) | Number of Laboratories |

| January 2020 | 2 |

| October 2020 | 108 (69 PCR, 22 GeneXpert, 17 private) |

Key Experimental Protocols

The following sections detail the methodologies for the diagnosis of key priority diseases at the this compound National Reference Laboratory. These protocols are based on publicly available information from the this compound and the best practices recommended by global health partners like the World Health Organization (WHO) and the U.S. Centers for Disease Control and Prevention (CDC).

Molecular Diagnosis of Mpox (Monkeypox)

The definitive diagnosis of Mpox is achieved through Polymerase Chain Reaction (PCR) testing of lesion material.[4]

a. Sample Collection and Handling:

-

Specimen Type: Swabs and scabs from skin lesions are the preferred specimens.[1]

-

Collection: Vigorously swab or scrape the base of a fresh lesion with two separate sterile polyester swabs.

-

Storage and Transport: Place swabs in a dry, sterile tube. Samples should be transported to the laboratory refrigerated or frozen.

b. Experimental Protocol: Real-Time PCR

-

DNA Extraction: DNA is extracted from the lesion material using a commercial viral DNA extraction kit.

-

Master Mix Preparation: A PCR master mix is prepared containing a generic primer and probe set for non-variola Orthopoxviruses. A separate master mix is prepared with primers and a probe for the human DNA target (e.g., RNase P) to serve as an internal control for specimen quality and extraction efficiency.

-

PCR Amplification:

-

Pipette 5 µL of extracted DNA into designated wells for both the Mpox virus assay and the human DNA assay.

-